(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester
Description
The compound "(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester" is a synthetic peptide derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group, a benzenebutanoyl backbone, and L-leucyl-L-phenylalanine residues esterified with a phenylmethyl group. Its Boc-protected amino group enhances stability during synthetic processes, making it valuable for peptide coupling reactions .
Properties
Molecular Formula |
C37H47N3O6 |
|---|---|
Molecular Weight |
629.8 g/mol |
IUPAC Name |
benzyl 2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C37H47N3O6/c1-26(2)23-31(38-33(41)30(40-36(44)46-37(3,4)5)22-21-27-15-9-6-10-16-27)34(42)39-32(24-28-17-11-7-12-18-28)35(43)45-25-29-19-13-8-14-20-29/h6-20,26,30-32H,21-25H2,1-5H3,(H,38,41)(H,39,42)(H,40,44) |
InChI Key |
AKIABKDAWVWIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate typically involves multi-step organic synthesis techniques. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Common reagents used in the synthesis may include benzyl bromide, isobutylamine, dimethylformamide, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may also be used in the development of new biochemical assays or as a probe for studying cellular processes.
Medicine
In medicine, the compound may have potential applications as a pharmaceutical agent or as a lead compound for drug development. Its unique structure could provide insights into new therapeutic targets or mechanisms of action.
Industry
In industrial applications, (6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of (6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, or modulating downstream signaling events.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Physicochemical Properties of Target Compound and Analogues
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Solubility (25°C) | Key Structural Features |
|---|---|---|---|---|---|
| (alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester | Not specified | Likely C34H45N3O6 | ~604 g/mol* | Insoluble* | Boc-protected amino group; phenylmethyl ester |
| (alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester | 868539-98-4 | C26H35N3O4 | 453.57 | 0.022 g/L | Free amino group; methyl ester |
| (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine methyl ester | 1140908-89-9 | C32H44N4O6 | 580.73 | 0.081 g/L | Morpholinylacetyl group; methyl ester |
| methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]-L-alaninamide | 26305-03-3 | C34H63N5O9 | 685.89 | Not specified | Branched aliphatic chain; hydroxyl group |
*Estimated based on structural similarity to CAS 1140908-89-9 .
Key Structural and Functional Differences
Amino Group Protection: The target compound uses a Boc group [(1,1-Dimethylethoxy)carbonyl], which prevents unwanted side reactions during peptide synthesis . In contrast, CAS 868539-98-4 lacks protection, making it more reactive but less stable .
Pharmacological Relevance :
- CAS 1140908-89-9 is explicitly linked to carfilzomib (a proteasome inhibitor), suggesting the target compound may serve as a precursor in its synthesis .
- CAS 26305-03-3, with its hydroxyl and carboxy groups, is tailored for polar interactions in enzyme inhibition, unlike the hydrophobic Boc-protected target .
Research Findings and Industrial Relevance
- Synthetic Efficiency : The Boc group in the target compound simplifies purification steps by reducing side reactions, as seen in reductive amination protocols using NaCNBH3 and NH4OAc .
- Solubility Challenges: Both the target compound and its analogues exhibit low aqueous solubility (≤0.081 g/L), necessitating organic solvents (e.g., methanol, THF) for handling .
- Regulatory Considerations : Analogues like CAS 1140908-89-9 require stringent purity standards (≥98%) for pharmaceutical use, as highlighted in safety data sheets (SDS) .
Biological Activity
The compound (alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester (CAS # 868540-15-2) is a synthetic derivative of L-phenylalanine, an essential amino acid. This compound is characterized by its complex structure, which includes a dimethylethoxycarbonyl group and a combination of amino acid residues, specifically L-leucine and L-phenylalanine. Its molecular formula is with a molecular weight of approximately 629.79 g/mol .
Synthesis
The synthesis of this compound typically involves several key organic reactions aimed at constructing its intricate structure while ensuring high purity and yield. The process generally includes:
- Protection and deprotection steps for the amino groups.
- Coupling reactions to form peptide bonds between the amino acids.
- Esterification to introduce the phenylmethyl ester moiety, enhancing lipophilicity and biological activity .
Pharmacological Properties
Research indicates that compounds structurally related to this compound exhibit various pharmacological activities:
- Antioxidant Activity : Some peptide derivatives have shown significant antioxidant properties, which can be beneficial in protecting cells from oxidative stress.
- Antimicrobial Effects : Certain amino acid derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
- Neuroprotective Effects : Related compounds have been studied for their neuroprotective capabilities, particularly in models of neurodegenerative diseases.
Case Studies
-
Antioxidant Activity Evaluation :
- A study evaluated the antioxidant capacity of various peptide derivatives. Results indicated that compounds with similar structures to this compound exhibited significant free radical scavenging activity.
-
Antimicrobial Testing :
- In vitro tests against bacterial strains showed that certain derivatives with similar configurations displayed notable antimicrobial effects, indicating potential therapeutic uses in infection control.
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| L-Phenylalanine Methyl Ester | C10H13NO2 | Simple methyl ester derivative | Used in food industry |
| N-Benzoyl-L-Phenylalanine Methyl Ester | C17H17NO3 | Contains benzoyl group | Pharmaceutical applications |
| Aspartame | C14H18N2O5 | Dipeptide sweetener | Widely used as a sugar substitute |
| This compound | C37H47N3O6 | Complex structure enhancing stability | Potential antioxidant and antimicrobial effects |
Future Research Directions
Further studies are necessary to elucidate the specific biological mechanisms associated with this compound. Research should focus on:
- In vivo studies to assess pharmacokinetics and pharmacodynamics.
- Exploration of therapeutic applications in various fields such as oncology, neurology, and infectious diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
